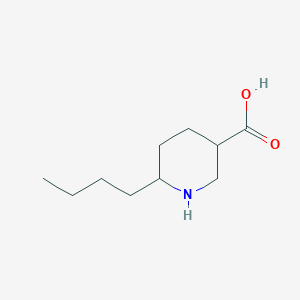

6-Butylpiperidine-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

6-butylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C10H19NO2/c1-2-3-4-9-6-5-8(7-11-9)10(12)13/h8-9,11H,2-7H2,1H3,(H,12,13) |

InChI Key |

IFULPTASMLODLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(CN1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Butylpiperidine 3 Carboxylic Acid and Its Analogs

Stereoselective Synthesis Approaches

The spatial arrangement of substituents on the piperidine (B6355638) ring is critical for its function, necessitating precise control during synthesis. Stereoselective approaches, including asymmetric catalysis and diastereoselective routes, are paramount in producing specific stereoisomers of 6-Butylpiperidine-3-carboxylic acid and its derivatives.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral piperidine derivatives. For compounds like this compound, achieving high optical purity is a key objective. One effective method involves the asymmetric hydrogenation of unsaturated precursors. Using catalysts based on palladium or ruthenium, it is possible to obtain chiral variants of this compound with high enantiomeric excess (ee), often exceeding 99%, and in yields greater than 85%.

The principles of asymmetric organocatalysis, notably demonstrated in proline-catalyzed reactions, provide a foundational understanding of how stereocontrol is achieved. youtube.com In these reactions, a chiral catalyst, such as the amino acid proline, forms a transient enamine with a carbonyl compound. youtube.com The inherent chirality of the catalyst directs the subsequent reaction with an electrophile from a specific face, leading to the preferential formation of one enantiomer. youtube.com This approach, utilizing a bifunctional catalyst that can activate both the nucleophile and the electrophile, often proceeds through a highly organized, chair-like six-membered ring transition state to minimize steric interactions and maximize stereoselectivity. youtube.com

Furthermore, dual catalysis systems, combining transition metals like nickel with photoredox catalysts, have emerged as a potent tool for asymmetric C(sp³)–H functionalization. nih.gov This method allows for the direct acylation of C-H bonds using readily available carboxylic acids as acyl sources, transforming simple alkyl precursors into valuable chiral ketones with high enantioselectivity. nih.gov Such strategies could be adapted for the synthesis of precursors to chiral piperidine carboxylic acids.

Diastereoselective Routes to Substituted Piperidine Carboxylic Acids

Diastereoselective synthesis is crucial for creating molecules with multiple stereocenters, a common feature in complex piperidine derivatives. Researchers have developed various strategies to control the relative stereochemistry of these compounds.

One notable methodology involves the use of chiral zwitterionic bicyclic lactams as scaffolds. nih.govrsc.org This approach starts with acyclic β-enaminoesters derived from a chiral source like (R)-(−)-2-phenylglycinol. nih.govrsc.org A key step is an intramolecular non-classical Corey–Chaykovsky ring-closing reaction, which can generate two or three new stereogenic centers with high diastereoselectivity. rsc.org These bicyclic intermediates can then be transformed through further steps, such as desulfurization and a deprotonation-electrophilic quenching carbonylation process, to yield highly substituted piperidine derivatives like (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid. nih.gov

Another powerful technique is the double Michael reaction, which can proceed with excellent diastereoselectivity. For instance, a cascade inter–intramolecular double Michael strategy has been used to synthesize highly functionalized cyclohexanones, which are carbocyclic analogs of the piperidine ring. beilstein-journals.org This reaction, conducted under phase-transfer catalysis, demonstrates how sequential conjugate additions can build complex cyclic systems with specific stereochemistry. beilstein-journals.org

Furthermore, the synthesis of fluorinated pipecolic acid analogs highlights the challenges and successes in achieving diastereoselectivity. The synthesis of three of the four possible diastereoisomers of 4,5-difluoropipecolic acid was accomplished through deoxyfluorination chemistry, which required navigating a complex network of competing reactions to control the stereochemical outcome. rsc.org

| Method | Key Intermediate/Reaction | Stereochemical Outcome | Example Product | Reference |

| Zwitterionic Bicyclic Lactams | Intramolecular Corey–Chaykovsky ring-closing | High diastereoselectivity (generates 2-3 stereocenters) | (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid | nih.gov |

| Cascade Double Michael Reaction | Inter–intramolecular conjugate addition | Complete diastereoselectivity | Highly functionalized cyclohexanones | beilstein-journals.org |

| Deoxyfluorination | SN2, neighboring group participation, rearrangement | Access to multiple diastereoisomers | 4,5-Difluoropipecolic acids | rsc.org |

Novel Reaction Pathways and Method Development

The development of new synthetic routes and reaction methodologies continually expands the toolkit for organic chemists. For piperidine-based structures, innovations in cyclization strategies, organocatalysis, and multi-component reactions are particularly impactful.

Intramolecular Cyclization Strategies for Piperidine Ring Formation

Forming the core piperidine ring is a fundamental step in the synthesis of this compound and its analogs. Intramolecular cyclization, where a single molecule contains all the necessary components for ring formation, is a highly effective strategy. nih.gov This approach can be initiated through the activation of various functional groups, often requiring a catalyst or a specific reagent. nih.gov

Several distinct intramolecular cyclization pathways have been developed:

Radical-Mediated Cyclization : Cobalt(II) catalysts can initiate the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov Similarly, radical stereoselective cyclization of 1,6-enynes can be initiated through borane (B79455) addition and subsequent oxidation. nih.gov

Reductive Amination/Cyclization : An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes provides another route. This reaction proceeds via acid-mediated alkyne functionalization to form an enamine, which generates an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov

Reductive Cyclization of Dioximes : A method for converting dioximes into piperazines, which are structurally related to piperidines, involves catalytic hydrogenolysis of N-O bonds to give a diimine intermediate. mdpi.com This intermediate then cyclizes and undergoes further reduction to yield the final heterocyclic product, often with high cis-stereoselectivity. mdpi.com

Prins Cyclization/Lactonization Cascade : An acid-catalyzed Prins cyclization/lactonization cascade has been used to rapidly construct complex scaffolds containing a piperidine ring fused with other cyclic systems. acs.org This reaction demonstrates the power of cascade processes to build molecular complexity efficiently. acs.org

Organocatalytic Michael Addition Reactions for Piperidine Carboxylic Acid Scaffolds

Organocatalytic Michael additions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds in an atom-economic and often stereocontrolled manner. This reaction is particularly useful for constructing piperidine carboxylic acid scaffolds. The core transformation involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

Pyrrolidine-based organocatalysts have proven highly effective for the Michael addition of malonate derivatives to α,β-unsaturated aldehydes, even in aqueous solvents. sigmaaldrich.cn Similarly, isothiourea catalysts can promote the Michael addition-lactonisation of carboxylic acids to α,β-unsaturated trichloromethyl ketones, yielding products with high diastereo- and enantioselectivity. nih.gov These reactions showcase how organocatalysis can be employed to build precursors for piperidine rings with controlled stereochemistry.

A powerful extension of this methodology is the cascade double Michael reaction. This strategy has been used to synthesize highly functionalized cyclohexanones from curcumins and arylidenemalonates with excellent diastereoselectivity. beilstein-journals.org Such cascade reactions, where multiple bonds are formed in a single operation, are highly efficient for constructing complex cyclic frameworks analogous to the piperidine scaffold.

Multi-component Reactions and One-pot Syntheses of Derivatives

Multi-component reactions (MCRs), where three or more starting materials are combined in a single reaction vessel to form a product containing portions of all reactants, are highly valued for their efficiency and operational simplicity. taylorfrancis.comresearchgate.net Several MCRs have been developed for the one-pot synthesis of highly functionalized piperidine derivatives. taylorfrancis.com These methods often avoid lengthy purification steps and protection/deprotection sequences common in linear syntheses. researchgate.net

A variety of catalysts have been employed to facilitate these transformations, leading to a diverse range of piperidine structures. The choice of catalyst can significantly influence reaction efficiency and yield.

| Catalyst System | Reactants | Solvent/Conditions | Key Advantages | Reference |

| Phenylboronic acid | Aromatic aldehydes, amines, β-ketoesters | Acetonitrile (B52724), room temp. | Simple, efficient, good yields | researchgate.net |

| Sodium Lauryl Sulfate (SLS) | Aldehydes, amines, β-ketoesters | Water, room temp. | Environmentally friendly, simple workup, moderate to high yields | researchgate.net |

| Immobilized Lipase (CALB) | Benzaldehyde, aniline, acetoacetate (B1235776) ester | - | Reusable biocatalyst, very good yields, scalable | rsc.org |

| Tetrabutylammonium tribromide (TBATB) | - | - | Effective for highly functionalized piperidines | taylorfrancis.com |

| Zirconyl chloride (ZrOCl₂·8H₂O) | Aromatic aldehydes, amines, acetoacetic esters | Ethanol, reflux | Aqua-compatible catalyst | taylorfrancis.com |

| - | β-Nitrostyrenes, Meldrum's acid, aldehydes, ammonium (B1175870) acetate | - | Pseudo five-component reaction, generates high structural diversity | acs.org |

These MCRs provide a rapid and diversity-oriented approach to synthesizing libraries of substituted piperidines, which are valuable for further chemical exploration and development. taylorfrancis.comacs.org

Optimization of Synthetic Conditions and Yields

The optimization of synthetic conditions is a critical aspect of developing efficient and economically viable routes to this compound and its analogs. Researchers have systematically investigated various parameters, including temperature, reaction time, catalyst loading, and solvent choice, to maximize product yields and purity.

A key strategy in the synthesis of substituted piperidines involves the multicomponent reaction of anilines, aldehydes, and β-keto esters. In one such approach, the use of a catalytic amount of zirconium tetrachloride has proven effective. Further conversion to the corresponding piperidin-4-one-3-carboxylates can be achieved under acidic conditions. researchgate.net The ability to fine-tune the reaction by adjusting the carboxylic acid, borohydride (B1222165) reagent, stoichiometry, and temperature provides a high degree of control over the chemical process, influencing chemoselectivity, regioselectivity, and stereoselectivity. researchgate.net

For instance, in the synthesis of related piperidine derivatives, variations in reaction conditions have demonstrated significant impacts on the outcome. The synthesis of N-substituted piperidones and piperidines, which are valuable intermediates for various pharmaceuticals, has been optimized to provide advantages over classical methods like the Dieckman approach. researchgate.net

Below is a table summarizing the optimization of various synthetic parameters for reactions analogous to the synthesis of this compound, showcasing the impact on reaction yields.

Table 1: Optimization of Synthetic Conditions for Piperidine Derivatives

| Parameter | Variation | Effect on Yield | Reference |

|---|---|---|---|

| Catalyst | Zirconium Tetrachloride | Effective for multicomponent synthesis of tetrahydropyridines | researchgate.net |

| Reaction Type | Acid-catalyzed cyclization | Converts tetrahydropyridines to piperidin-4-one-3-carboxylates | researchgate.net |

| Reagents | Carboxylic acids, borohydrides | Adjustment allows control over selectivity | researchgate.net |

| Temperature | Varied | Influences reaction rate and selectivity | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing environmentally sustainable and safer chemical processes. mdpi.com Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. mdpi.comimist.ma Key principles include waste prevention, atom economy, the use of safer solvents and auxiliaries, and the design of energy-efficient processes. imist.maskpharmteco.com

One of the primary goals of green chemistry is to reduce the environmental impact of chemical synthesis. Solvents account for a significant portion of the mass and cumulative life cycle environmental impacts in standard batch chemical operations. skpharmteco.com Therefore, a major focus has been on replacing hazardous organic solvents with greener alternatives or developing solvent-free reaction conditions. mdpi.comskpharmteco.com For example, water is considered an ideal solvent for many biocatalytic processes due to its lack of environmental and health concerns. mun.ca However, the low solubility of many organic compounds in water can be a limitation. mun.ca Glycerol (B35011) has emerged as a promising alternative, being non-toxic, biodegradable, and capable of dissolving a range of organic compounds. mun.ca

In the context of synthesizing piperidine-containing compounds, researchers have explored various green approaches. One-pot multicomponent reactions are inherently more atom-economical as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. researchgate.net The use of catalytic amounts of reagents, such as zirconium tetrachloride in the synthesis of tetrahydropyridines, is another green aspect, as it reduces the stoichiometric waste associated with the reaction. researchgate.net

Furthermore, the development of biocatalytic methods, such as the use of enzymes, offers a green alternative to traditional chemical transformations. mdpi.commun.ca These methods often proceed under mild conditions (e.g., room temperature and neutral pH) in aqueous media, significantly reducing energy consumption and the use of harsh reagents. mun.ca For instance, enzyme-catalyzed reductions of prochiral carbonyl compounds can selectively produce the desired enantiomer, avoiding the waste generated by the resolution of racemic mixtures. mun.ca

The following table highlights the application of green chemistry principles in synthetic methodologies relevant to this compound.

Table 2: Application of Green Chemistry Principles in Piperidine Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Atom Economy | One-pot multicomponent synthesis of tetrahydropyridines. | Reduces waste by incorporating multiple reactants into the final product in a single step. | researchgate.net |

| Safer Solvents | Use of water or glycerol in biocatalytic reductions. | Minimizes the use of hazardous and volatile organic solvents. mun.ca | skpharmteco.com |

| Use of Catalysis | Catalytic amounts of zirconium tetrachloride for cyclization reactions. | Reduces stoichiometric waste and improves reaction efficiency. | researchgate.net |

| Energy Efficiency | Biocatalytic reactions at ambient temperature. | Lowers energy consumption compared to reactions requiring heating or cooling. | mun.ca |

| Waste Prevention | Stereoselective synthesis using enzymes. | Avoids the need for chiral resolution, which generates waste enantiomers. | mun.ca |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, safer, and more efficient.

Chemical Transformations and Derivatization of 6 Butylpiperidine 3 Carboxylic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of 6-butylpiperidine-3-carboxylic acid is a key handle for derivatization, allowing for the formation of esters and amides, as well as reduction to the corresponding alcohol.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to an ester or an amide is a common strategy to modify the compound's physicochemical properties.

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org This is an equilibrium-driven reaction, and using the alcohol as the solvent can drive the reaction towards the ester product. masterorganicchemistry.com For more sensitive substrates or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. orgsyn.org This method is effective for a wide range of alcohols, including tertiary alcohols. orgsyn.org

Amidation reactions are crucial for building peptide-like structures or introducing diverse functional groups. Direct amidation of carboxylic acids with amines can be achieved thermally, often requiring high temperatures and the removal of water. encyclopedia.pub More commonly, coupling agents are used to facilitate this transformation under milder conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to form an active ester intermediate, which then readily reacts with an amine. acgpubs.org Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org The choice of amine can range from simple primary and secondary amines to more complex structures, allowing for the generation of a wide array of amide derivatives. libretexts.orggoogle.com

Table 1: Selected Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Key Features |

|---|---|---|

| Esterification | Alcohol, H₂SO₄ or TsOH | Classic acid-catalyzed method; equilibrium-driven. masterorganicchemistry.comlibretexts.org |

| Alcohol, DCC, DMAP | Mild conditions; suitable for a wide variety of alcohols. orgsyn.org | |

| Amidation | Amine, Heat | Direct thermal condensation; water removal is necessary. encyclopedia.pub |

| Amine, EDC, HOBt/NHS | Forms an active ester intermediate; mild reaction conditions. acgpubs.org |

Reduction and Oxidation Reactions of Piperidine (B6355638) Carboxylic Acids

The carboxylic acid moiety can be reduced to a primary alcohol, which can serve as a precursor for further functionalization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically used for this transformation. The resulting hydroxymethylpiperidine derivative opens up new avenues for introducing different functionalities.

While the carboxylic acid itself is at a high oxidation state, the piperidine ring can be susceptible to oxidation. researchgate.net For instance, oxidation could potentially convert the piperidine ring to a piperidone derivative.

Modifications of the Piperidine Ring System

The piperidine ring offers another site for chemical modification, primarily at the nitrogen atom, but also potentially on the carbon framework.

N-Alkylation and N-Acylation Strategies

The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo N-alkylation and N-acylation.

N-Alkylation introduces an alkyl group onto the piperidine nitrogen. This can be accomplished by reacting the piperidine with an alkyl halide. researchgate.net The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. researchgate.net Reductive amination is another powerful method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide bond. This transformation is typically performed in the presence of a base to scavenge the acid byproduct. N-acylation can significantly alter the electronic properties and biological activity of the parent molecule.

Table 2: Common Strategies for Piperidine Ring Modification

| Modification | Reagent(s) | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkylpiperidine |

| Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpiperidine |

| N-Acylation | Acid chloride/anhydride, Base | N-Acylpiperidine (Amide) |

Regioselective and Stereoselective Substitutions on the Piperidine Core

Achieving regioselective and stereoselective substitutions on the piperidine ring itself is a more complex synthetic challenge. However, modern synthetic methods offer potential routes. For instance, metal-catalyzed C-H activation could, in principle, be used to introduce substituents at specific positions on the piperidine ring. The existing stereocenters at positions 3 and 6 would likely influence the stereochemical outcome of such reactions. The synthesis of specifically substituted piperidines often relies on building the ring from chiral precursors. For example, enantiomerically pure 3-amino substituted piperidines can be synthesized from L-glutamic acid. niscpr.res.in

Formation of Complex Hybrid Structures and Conjugates

The functional groups on this compound make it an excellent building block for the synthesis of more complex hybrid structures and conjugates. The carboxylic acid can be coupled to other molecules, such as peptides, natural products, or fluorescent tags, through amide or ester linkages. For example, piperidine carboxylic acid derivatives have been incorporated into larger molecules to create potent enzyme inhibitors. acgpubs.org The piperidine nitrogen, after suitable functionalization, can also be used as an attachment point for creating conjugates. This strategy is widely used in medicinal chemistry to link a pharmacophore to a carrier molecule or another active moiety to create dual-action drugs or targeted therapeutics. The synthesis of ferrocenophane-appended GPX4 inhibitors, for example, has involved the conjugation of piperazine (B1678402) to ferrocenecarboxylic acid. acs.org

Spectroscopic and Analytical Characterization Methodologies for 6 Butylpiperidine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationyoutube.comrhhz.netlibretexts.orglibretexts.org

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 6-Butylpiperidine-3-carboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For this compound, the spectrum would reveal distinct signals for the protons on the piperidine (B6355638) ring, the butyl chain, and the carboxylic acid group.

The acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm, a characteristic chemical shift for this functional group. libretexts.orginflibnet.ac.in The protons on the carbons adjacent to the electron-withdrawing nitrogen atom (at C2 and C6) and the carboxyl group (at C3) would also be deshielded and appear at lower field strengths compared to other ring protons. Protons of the butyl group would exhibit characteristic patterns, with the terminal methyl (–CH₃) group appearing as a triplet in the upfield region (around 0.9 ppm) and the methylene (B1212753) (–CH₂–) groups showing complex multiplets. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | Signal disappears upon D₂O exchange. libretexts.org |

| H-6 (Piperidine Ring) | ~3.0 - 3.4 | Multiplet | Adjacent to nitrogen and the butyl group. |

| H-2 (Piperidine Ring) | ~2.8 - 3.2 | Multiplet | Protons on the carbon alpha to the nitrogen. chemicalbook.com |

| H-3 (Piperidine Ring) | ~2.4 - 2.8 | Multiplet | Alpha to the carboxylic acid group. libretexts.org |

| Butyl -CH₂- (alpha to ring) | ~1.5 - 1.9 | Multiplet | Methylene group directly attached to the piperidine ring. |

| Piperidine Ring Protons (H-4, H-5) | ~1.4 - 2.2 | Multiplets | Complex overlapping signals from the rest of the ring protons. chemicalbook.com |

| Butyl -CH₂CH₂- | ~1.2 - 1.4 | Multiplets | Central methylene groups of the butyl chain. |

| Butyl -CH₃ | ~0.9 | Triplet | Terminal methyl group of the butyl chain. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound is expected to show ten distinct signals, corresponding to each unique carbon atom in its structure.

The carbonyl carbon of the carboxylic acid group is the most deshielded and will appear significantly downfield, typically in the range of 170-185 ppm. libretexts.orglibretexts.org The carbons of the piperidine ring attached to the nitrogen (C2 and C6) are also deshielded and are expected to resonate between 45 and 60 ppm. researchgate.netchemicalbook.com The carbons of the butyl chain will appear in the upfield region of the spectrum (10-40 ppm), which is characteristic for aliphatic carbons. oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| -COOH | 170 - 185 | Carbonyl carbon, most downfield signal. libretexts.orgwisc.edu |

| C-6 (Piperidine Ring) | 50 - 60 | Carbon adjacent to nitrogen and substituted with a butyl group. researchgate.net |

| C-2 (Piperidine Ring) | 45 - 55 | Carbon adjacent to nitrogen. researchgate.net |

| C-3 (Piperidine Ring) | 40 - 50 | Carbon bearing the carboxylic acid group. |

| C-4, C-5 (Piperidine Ring) | 20 - 35 | Ring methylene carbons. |

| Butyl -CH₂- (alpha to ring) | 30 - 40 | Methylene carbon attached to C-6. |

| Butyl -CH₂- | 25 - 35 | Second methylene carbon of the butyl chain. |

| Butyl -CH₂- | 20 - 30 | Third methylene carbon of the butyl chain. |

| Butyl -CH₃ | 10 - 15 | Terminal methyl carbon. |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential. e-bookshelf.deslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6 within the piperidine ring. It would also confirm the connectivity within the butyl chain by showing correlations between the adjacent methylene and methyl protons. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is crucial for assigning each carbon signal based on the already assigned proton signals, for instance, linking the proton at ~3.2 ppm to the C-6 carbon at ~55 ppm. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation (cis or trans) of the butyl group at C-6 and the carboxylic acid group at C-3. e-bookshelf.deresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisyoutube.comrhhz.netmdpi.com

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (molecular formula C₁₀H₁₉NO₂), HRMS is used to confirm its elemental composition. mdpi.com The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. mdpi.comresearchgate.net The free acid form has a molecular weight of 185.26 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the identity and arrangement of its functional groups. researchgate.net

For this compound, characteristic fragmentation pathways would include:

Loss of the carboxylic acid group: A prominent fragmentation would be the cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a COOH radical (45 Da) or H₂O (18 Da) and CO (28 Da). libretexts.orgmiamioh.edu

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of the butyl group (57 Da) or other fragments from the ring. libretexts.org

Loss of the butyl side chain: Cleavage of the bond between the piperidine ring and the butyl chain would result in a fragment ion corresponding to the loss of a butyl radical (C₄H₉•, 57 Da). docbrown.info

Table 3: Predicted MS/MS Fragmentation Data for this compound ([C₁₀H₁₉NO₂ + H]⁺, m/z = 186.14)

| Predicted m/z of Fragment Ion | Proposed Neutral Loss | Formula of Neutral Loss | Notes |

|---|---|---|---|

| 168.13 | Water | H₂O | Dehydration of the carboxylic acid. nih.gov |

| 140.13 | Formic Acid | CH₂O₂ | Loss of the entire carboxyl group. libretexts.orgyoutube.com |

| 129.12 | Butyl Radical | C₄H₉ | Cleavage of the butyl side chain. |

| 84.08 | Butyl Radical + Carboxylic Acid | C₅H₁₁O₂ | Sequential or concerted loss of both substituents. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in this compound and for studying its conformational isomers.

Key Spectral Features and Interpretations:

Carboxylic Acid Group (-COOH): The carboxylic acid moiety gives rise to several characteristic vibrational bands. The O-H stretching vibration appears as a very broad absorption in the IR spectrum, typically in the range of 2500–3300 cm⁻¹. openstax.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, which often form dimeric structures in the solid state and in concentrated solutions. The C=O (carbonyl) stretching vibration is observed as a strong, sharp band in the IR spectrum. For saturated aliphatic carboxylic acids, this band typically appears between 1710 and 1760 cm⁻¹. openstax.org The exact position can be influenced by hydrogen bonding; free (monomeric) carboxyl groups absorb at the higher end of this range (around 1760 cm⁻¹), while the more common hydrogen-bonded dimers absorb at a lower frequency (around 1710 cm⁻¹). openstax.org The C-O stretching vibration of the carboxylic acid is also diagnostically useful, appearing in the region of 1210–1320 cm⁻¹. spectroscopyonline.com

Piperidine Ring: The piperidine ring exhibits characteristic C-H stretching vibrations for the methylene (-CH2-) groups, which are typically observed in the 2850–2960 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the piperidine ring is expected in the 3300–3500 cm⁻¹ region, though it can be obscured by the broad O-H band of the carboxylic acid. The N-H bending vibration may also be observed.

Butyl Group (-C4H9): The butyl group will contribute to the C-H stretching and bending vibrations, overlapping with those of the piperidine ring.

Conformational Analysis:

The piperidine ring in this compound preferentially adopts a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of substituents at the 3 and 6 positions leads to different possible chair conformations, primarily distinguished by the axial or equatorial orientation of the butyl and carboxylic acid groups. IR and Raman spectroscopy, often in conjunction with computational methods like Density Functional Theory (DFT), can be used to study the conformational equilibrium. nih.gov Theoretical calculations of the vibrational frequencies for different conformers can be compared with the experimental spectra to determine the most stable conformation in the gas phase or in different solvents. nih.gov For instance, studies on similar piperidine derivatives have shown that the equatorial conformation is often more stable in the gas phase and nonpolar solvents, while the axial conformer may be favored in polar solvents. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group (C=O) of the carboxylic acid.

Expected Electronic Transitions:

n → π* Transition: The most relevant electronic transition for a saturated carboxylic acid is the weak n → π* (non-bonding to anti-bonding pi) transition of the carbonyl group. This transition typically occurs in the ultraviolet region, around 210 nm. researchgate.netlibretexts.orglibretexts.org This absorption is generally of low intensity and may not be highly useful for quantitative analysis but can serve as a qualitative indicator of the presence of the carbonyl group.

Lack of Conjugation: Since the piperidine ring and the butyl group are saturated, there is no extended conjugation with the carboxylic acid group. The absence of significant conjugation means that the absorption maximum will be at a relatively short wavelength and the molar absorptivity will be low. libretexts.org

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound.

Methodology and Applications:

Reversed-Phase HPLC: This is the most common mode of HPLC for the analysis of such compounds. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and retention.

Purity Determination: HPLC is a standard method for assessing the purity of synthesized this compound. By analyzing a sample, the presence of impurities can be detected as separate peaks in the chromatogram. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks. For many pharmaceutical and research applications, a purity of ≥95% is required. unipi.it

Derivatization: Since carboxylic acids can sometimes exhibit poor chromatographic behavior or lack a strong UV chromophore for sensitive detection, derivatization may be employed. mdpi.com Reagents can be used to convert the carboxylic acid into a derivative with improved properties, such as enhanced UV absorbance or fluorescence, leading to lower detection limits. psu.edu

Detection: UV detection is commonly used, monitoring the absorbance at a low wavelength (e.g., ~210 nm) corresponding to the carbonyl chromophore. researchgate.netlibretexts.orglibretexts.org If derivatization is performed, the detection wavelength will be chosen based on the chromophore of the derivative. Other detectors, such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), can be used for compounds that lack a UV chromophore. researchgate.net For instance, a method for a related piperidine compound used a C18 column with a mobile phase of water and acetonitrile containing heptafluorobutyric acid as an ion-pairing agent, with CAD for detection. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. Due to the low volatility and polar nature of this compound, derivatization is a mandatory step before GC-MS analysis. nih.gov

Derivatization and Analysis:

Purpose of Derivatization: The primary goal of derivatization is to increase the volatility and thermal stability of the analyte by replacing the active hydrogens on the carboxylic acid (-COOH) and the secondary amine (-NH-) groups with nonpolar moieties. sigmaaldrich.com This chemical modification improves the chromatographic peak shape and allows the compound to be analyzed by GC without decomposition. thermofisher.com

Common Derivatization Reagents:

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. thermofisher.com MTBSTFA [N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide] is another silylating agent that forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation/Esterification: A two-step derivatization is often employed. The carboxylic acid is first converted to its methyl ester using a reagent like 2 M HCl in methanol. nih.gov Subsequently, the amine group is acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov Another approach involves derivatization with propyl chloroformate in propanol. springernature.com

GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl methylpolysiloxane column). thermofisher.com The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a unique fragmentation pattern that can be used to confirm the identity of the compound.

X-ray Crystallography for Solid-State Structural Determination

Insights from X-ray Crystallography:

Conformation: The analysis would reveal the exact chair conformation of the piperidine ring and the orientation (axial or equatorial) of both the butyl and carboxylic acid substituents. Studies on related piperidine derivatives have confirmed the chair conformation in the solid state. doi.org

Intermolecular Interactions: The crystal structure would elucidate the network of intermolecular interactions, such as the hydrogen bonds formed by the carboxylic acid groups (likely forming dimers) and the piperidine N-H group. researchgate.netebi.ac.uk These interactions are crucial in determining the packing of the molecules in the crystal lattice.

Stereochemistry: For chiral versions of the molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

Computational and Theoretical Investigations of 6 Butylpiperidine 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide insights into molecular structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 6-Butylpiperidine-3-carboxylic acid, DFT calculations could determine key electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its susceptibility to electrophilic and nucleophilic attack, respectively. The electrostatic potential map generated through DFT can also highlight regions of the molecule that are electron-rich or electron-poor, providing clues about potential sites for intermolecular interactions.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can be employed to predict the spectroscopic properties of this compound. Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide accurate predictions of vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). Comparing these computationally predicted spectra with experimental data can help to confirm the molecule's structure and provide a more detailed understanding of its spectroscopic signatures.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can reveal its conformational landscape and dynamic properties in various environments, such as in a solvent or interacting with a biological target. These simulations can identify the most stable conformations of the molecule and the energy barriers between different conformational states. Understanding the flexibility and conformational preferences of the piperidine (B6355638) ring and the butyl chain is essential for predicting how the molecule will bind to a receptor.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be used to predict its binding mode within the active site of a target protein. These studies provide insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The results of docking simulations are crucial for understanding the molecular basis of the compound's potential biological activity and for guiding the design of more potent analogs.

Structure-Activity Relationship (SAR) Modeling and Chemoinformatics

Structure-Activity Relationship (SAR) modeling involves correlating the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, SAR studies could identify the key structural features required for a desired biological effect. Chemoinformatics tools can be used to develop quantitative structure-activity relationship (QSAR) models. These models use statistical methods to relate physicochemical properties or structural descriptors of the molecules to their activity, enabling the prediction of the activity of new, untested compounds.

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational tools can also be applied to predict viable synthetic routes for this compound and to anticipate the outcomes of chemical reactions. Retrosynthetic analysis software can propose potential disconnections and precursor molecules, aiding in the design of an efficient synthesis strategy. Furthermore, computational models can predict reaction kinetics and thermodynamics, helping to optimize reaction conditions such as temperature, pressure, and catalyst choice to maximize the yield and purity of the final product.

In Vitro Biological Activity and Mechanistic Pharmacology of 6 Butylpiperidine 3 Carboxylic Acid and Its Derivatives

Biological Target Identification Approaches (In Vitro)

Identifying the molecular targets of novel compounds is a foundational step in pharmacology. For 6-butylpiperidine-3-carboxylic acid and its derivatives, a combination of proteomic, computational, and direct assay techniques can be employed to uncover their biological partners.

Proteomic techniques offer a broad, unbiased view of a compound's interactions within the cellular environment. Methods such as two-dimensional gel electrophoresis (2D-GE) coupled with mass spectrometry (MS) can identify changes in protein abundance or post-translational modifications in response to compound treatment. This approach can reveal downstream effects of a primary interaction or identify direct binding partners.

Target engagement assays confirm if a compound physically interacts with a predicted or known target protein in a cellular context. For instance, a series of non-covalent piperidine-containing peptidyl derivatives were designed and evaluated as proteasome inhibitors. bohrium.comnih.gov Their activity was confirmed through proteasome inhibitory evaluations and subsequent anti-proliferation assays against multiple myeloma cell lines, demonstrating direct engagement of the 20S proteasome target. bohrium.comnih.gov Such assays are crucial for validating targets identified through broader screening methods.

In silico methods are powerful tools for generating hypotheses about the biological targets of small molecules. nih.gov Web-based tools like SwissTargetPrediction and the PASS (Prediction of Activity Spectra for Substances) online platform analyze a compound's chemical structure to predict its most probable protein targets based on ligand similarity to molecules with known activities. clinmedkaz.org A computational analysis of new piperidine (B6355638) derivatives predicted a high probability of interaction with targets in the central nervous system, including neurotransmitter transporters and ion channels. clinmedkaz.org

These predictions are based on the principle that structurally similar molecules often share biological targets. nih.govclinmedkaz.org The process typically involves multiple computational models, including 2D fingerprinting and 3D structure-based methods like reverse docking, to increase the accuracy of predictions. nih.govbeilstein-journals.org For a molecule like this compound, these tools can screen vast databases of proteins to identify potential binding partners, which can then be validated experimentally. clinmedkaz.orgbeilstein-journals.org

Enzyme Inhibition and Activation Studies (In Vitro)

The piperidine-3-carboxylic acid scaffold is a common feature in molecules designed to inhibit or activate enzymes involved in various pathologies.

Derivatives of this structural class have shown significant and often selective enzyme inhibition. For example, a series of piperidine-3-carboxamide derivatives were synthesized as inhibitors of cathepsin K, an enzyme implicated in osteoporosis. One of the most potent compounds, H-9 , exhibited an IC₅₀ value of 0.08 µM. nih.gov Similarly, piperidine derivatives have been developed as potent inhibitors of farnesyltransferase (FTase), an enzyme involved in cancer-related signaling, with the lead compound (+)-8 showing an IC₅₀ of 1.9 nM. acs.org

Other studies have explored nipecotic acid amides as multi-targeting agents, revealing moderate inhibitory activity against enzymes like acetylcholinesterase (AChE) and lipoxygenase (LOX). mdpi.com The versatility of the scaffold is further demonstrated by the inhibition of α-amylase and carboxypeptidase A by related pyridinecarboxylic acid analogs. nih.gov Conversely, some derivatives can act as enzyme activators; a piperidine analog was found to moderately stimulate the ATPase activity of SERCA2a, a calcium pump critical in cardiac muscle function. acs.org

| Compound Class/Derivative | Target Enzyme | Activity Type | Potency (IC₅₀ / EC₅₀) | Reference |

| Piperidine-3-carboxamide (H-9) | Cathepsin K | Inhibition | 0.08 µM | nih.gov |

| Piperidine derivative ((+)-8) | Farnesyltransferase | Inhibition | 1.9 nM | acs.org |

| Nipecotic acid amide (Cpd 1) | Acetylcholinesterase | Inhibition | 47 µM | mdpi.com |

| Nipecotic acid amide (Cpd 1) | Lipoxygenase (LOX) | Inhibition | 20 µM | mdpi.com |

| Piperidine analog (Cpd 24) | SERCA2a ATPase | Activation | ~21 µM | acs.org |

Receptor Binding and Modulation Studies (In Vitro)

The structural similarity of this compound to the neurotransmitter GABA suggests that its derivatives are prime candidates for interacting with GABA-related targets. Indeed, piperidine-3-carboxylic acid (nipecotic acid) is a well-established inhibitor of GABA transporters (GATs). acs.orgnih.gov Studies on nipecotic acid derivatives have identified ligands with affinity and selectivity for different GAT subtypes, such as mGAT1 and mGAT4. nih.gov

Beyond transporters, these compounds can directly modulate receptor function. Nipecotic acid itself has been shown to act as a direct agonist at GABA-A receptors, activating chloride channels with an EC₅₀ of approximately 300 μM. nih.gov Piperine, a natural product containing a piperidine ring, and its synthetic derivatives are potent allosteric modulators of GABA-A receptors. nih.govnih.gov The derivative SCT-66 , for instance, enhances the GABA-induced current by over 1500% at certain receptor subunit combinations. nih.govresearchgate.net

Furthermore, screening of piperidine-based compound libraries has identified potent ligands for other receptor types. A screening campaign discovered a piperidine-piperazine derivative that acts as a high-affinity agonist at the sigma-1 receptor (S1R) with a Kᵢ value of 3.2 nM. nih.gov

| Compound Class/Derivative | Target Receptor/Transporter | Activity Type | Potency (Kᵢ / EC₅₀) | Reference |

| Nipecotic Acid | GABA-A Receptor | Agonist | ~300 µM | nih.gov |

| Piperine Derivative (SCT-66) | GABA-A Receptor (α₁β₃γ₂) | Positive Modulator | 27 µM | nih.gov |

| Piperidine-piperazine (Cpd 1) | Sigma-1 Receptor (S1R) | Agonist | 3.2 nM | nih.gov |

| Nipecotic Acid Derivative (rac-57) | Mouse GABA Transporter 1 (mGAT1) | Binding Affinity | 14.8 µM (Kᵢ) | nih.gov |

| Nipecotic Acid Derivative (rac-84) | Mouse GABA Transporter 4 (mGAT4) | Inhibition | 28 µM (IC₅₀) | nih.gov |

Investigation of Cellular Pathway Modulation (In Vitro)

The engagement of specific enzymes or receptors by piperidine derivatives translates into the modulation of intracellular signaling pathways. These effects can control fundamental cellular processes like proliferation, apoptosis, and migration.

For instance, certain piperidine derivatives can induce apoptosis and inhibit the epithelial-mesenchymal transition (EMT) in cancer cells. nih.govnih.gov This is achieved by upregulating epithelial markers like E-cadherin while downregulating mesenchymal markers such as N-cadherin. nih.gov Other related carboxylic acid derivatives have been shown to induce cell cycle arrest and trigger apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases 3 and 7. nih.gov

Modulation of signaling cascades like the MAPK pathway has also been observed. Piperine, for example, inhibits the expression of ERK and p38 in cancer cell lines, interfering with inflammatory and survival signals. nih.gov The neurotoxin MPTP, a tetrahydropyridine, exerts its toxicity after being metabolized to MPP+, which inhibits complex I of the mitochondrial electron transport chain. wikipedia.org This disruption of mitochondrial metabolism leads to cell death, highlighting a critical pathway that can be modulated by piperidine-like structures. wikipedia.org

Structure-Mechanism Relationships at the Molecular Level

Structure-activity relationship (SAR) studies are essential for understanding how a compound's chemical features relate to its biological activity and for optimizing lead compounds. For piperidine-based molecules, SAR studies have revealed key determinants of potency and selectivity.

Substitution and Potency: In the development of cathepsin K inhibitors, preliminary SAR showed that an electron-withdrawing group at one position of an aromatic ring and an electron-donating group at another were beneficial for inhibitory activity. nih.gov For farnesyltransferase inhibitors, the position of a bromine atom on a C-4 phenyl group was critical; a 2-bromo substitution was three times more potent than a 3-bromo substitution, while a 4-bromo substitution was inactive. acs.org

Piperidine Ring Modifications: The conformation and substitution of the piperidine ring itself are crucial. For GABA-A receptor modulators derived from piperine, replacing the piperidine ring with an N,N-diisobutyl group enhanced both potency and efficacy. nih.gov In another series, introducing unsaturation into the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org

Stereochemistry: The stereoisomerism of the chiral centers in the piperidine ring often has a profound impact on activity. In the case of potent piperidine-based farnesyltransferase inhibitors, the biological activity was found to reside almost exclusively in the (+)-enantiomer. acs.org

These studies demonstrate that subtle changes to the core scaffold, its substituents, and stereochemistry can lead to significant shifts in biological mechanism and potency, providing a roadmap for the rational design of new derivatives.

6 Butylpiperidine 3 Carboxylic Acid As a Chemical Scaffold for Advanced Materials and Chemical Biology Probes

Design and Synthesis of Compound Libraries Based on the 6-Butylpiperidine-3-carboxylic Acid Scaffoldyoutube.combldpharm.com

The this compound scaffold serves as a valuable starting point for the generation of diverse compound libraries in medicinal chemistry. Its intrinsic structural features, including a chiral center, a secondary amine, and a carboxylic acid, provide multiple points for chemical modification. The design of libraries based on this scaffold typically involves a systematic variation of substituents on the piperidine (B6355638) ring and modifications of the carboxylic acid moiety to explore the chemical space and identify compounds with desired properties.

The synthesis of such libraries often begins with the core this compound structure, which can be prepared through various synthetic routes. A common approach involves the derivatization of the carboxylic acid group and the nitrogen atom of the piperidine ring. The carboxylic acid can be converted into a range of functional groups, such as esters, amides, or alcohols, through standard chemical transformations. For instance, esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions, while amide formation can be accomplished by coupling with a diverse set of amines using coupling agents.

Simultaneously, the secondary amine in the piperidine ring offers another site for diversification. It can be acylated, alkylated, or sulfonylated to introduce a wide array of substituents. This dual functionality allows for the creation of a large number of derivatives from a single scaffold. For example, a library can be constructed by reacting the scaffold with a set of aldehydes in the presence of a reducing agent (reductive amination) to yield N-alkylated derivatives.

The following table illustrates a general scheme for the synthesis of a compound library based on the this compound scaffold.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Amide Formation | Various amines, coupling agents (e.g., HATU, HOBt/EDC) | Amide |

| Esterification | Various alcohols, acid catalyst | Ester |

| Reduction | Lithium aluminum hydride (LiAlH4) | Alcohol |

| N-Alkylation | Alkyl halides, base | Tertiary amine |

| N-Acylation | Acyl chlorides or anhydrides, base | N-acylpiperidine |

Application in the Development of Targeted Chemical Probes

The this compound scaffold and its derivatives have shown potential in the development of targeted chemical probes for studying biological systems. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or an enzyme, thereby enabling the investigation of its function. researchgate.net The piperidine core of the scaffold can mimic the structures of endogenous ligands, allowing it to bind to specific receptors or transporters.

A notable application of this scaffold is in the development of probes for neurotransmitter transporters. For instance, derivatives of piperidine-3-carboxylic acid have been investigated as inhibitors of the gamma-aminobutyric acid (GABA) transporters (GATs). By modifying the substituents on the piperidine ring, the selectivity and affinity of these compounds for different GAT subtypes can be modulated. A chemical probe based on this scaffold could be synthesized to carry a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to enable the visualization and tracking of the target protein within cells or tissues.

The design of a chemical probe based on the this compound scaffold would involve the following considerations:

| Probe Component | Design Consideration | Example |

| Recognition Element | The core scaffold should possess affinity for the target. | The this compound moiety for GATs. |

| Linker | A linker arm may be necessary to attach the reporter tag without disrupting binding to the target. | A short polyethylene (B3416737) glycol (PEG) chain. |

| Reporter Tag | The tag should be easily detectable and should not interfere with the probe's activity. | A fluorophore (e.g., fluorescein) or an affinity tag (e.g., biotin). |

Integration into Bioconjugate Chemistry and Peptide Mimicry

The functional groups present in this compound make it a suitable candidate for integration into bioconjugate chemistry and for the design of peptide mimics. Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or a nucleic acid, to impart new functions. mdpi.com The carboxylic acid group of the scaffold can be activated and coupled to the amine groups of lysine (B10760008) residues on a protein surface, forming a stable amide bond. youtube.com This allows for the attachment of the piperidine-based molecule to a protein of interest, potentially altering its properties or delivering it to a specific location within a cell.

In the realm of peptide mimicry, the this compound scaffold can be used as a building block to create peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. wisc.edu The rigid piperidine ring can serve as a constrained scaffold to mimic the secondary structures of peptides, such as β-turns or helical segments. By incorporating this scaffold into a peptide sequence, it is possible to create novel structures with tailored biological activities.

The following table summarizes the potential applications in bioconjugation and peptide mimicry:

| Application Area | Description | Key Functional Group |

| Bioconjugation | Covalent attachment to proteins or other biomolecules. mdpi.com | Carboxylic acid for coupling to amines. |

| Peptide Mimicry | Use as a structural scaffold to mimic peptide conformations. wisc.edu | The rigid piperidine ring. |

Potential in Scaffold-Based Drug Discovery (Pre-clinical, Non-Therapeutic Focus)bldpharm.com

The this compound scaffold holds significant potential in scaffold-based drug discovery, a strategy that utilizes a common molecular framework to develop a series of compounds with diverse biological activities. researchgate.net The piperidine ring is a "privileged scaffold" in medicinal chemistry, as it is found in a large number of approved drugs. arizona.edu This suggests that the piperidine core is well-tolerated by biological systems and can serve as a robust starting point for the development of new bioactive molecules.

In a pre-clinical, non-therapeutic context, the focus is on using the scaffold to explore new biological targets and to understand structure-activity relationships (SAR). By systematically modifying the this compound scaffold and screening the resulting compound library against a panel of biological assays, researchers can identify "hits"—compounds that exhibit a desired biological effect. These hits can then be further optimized to improve their potency and selectivity, leading to the development of valuable research tools and potential lead compounds for future therapeutic development.

An example of a scaffold-based approach is to synthesize a library of amides by coupling the carboxylic acid of the scaffold with a diverse set of amines. The resulting compounds can then be tested for their ability to inhibit a particular enzyme or to bind to a specific receptor. The data from these assays can be used to build a SAR model, which can guide the design of the next generation of compounds with improved properties.

The following table outlines the steps in a scaffold-based discovery program using the this compound scaffold:

| Step | Description | Example |

| 1. Scaffold Selection | Choose a core structure with favorable properties. | This compound. |

| 2. Library Synthesis | Create a diverse set of derivatives. | Amide and ester libraries. |

| 3. Biological Screening | Test the library in relevant assays. | Enzyme inhibition or receptor binding assays. |

| 4. SAR Analysis | Identify trends in activity based on chemical structure. | Determine which substituents enhance potency. |

| 5. Lead Optimization | Synthesize new compounds based on SAR to improve properties. | Design derivatives with higher affinity and selectivity. |

Future Directions and Emerging Research Avenues for 6 Butylpiperidine 3 Carboxylic Acid

The 6-butylpiperidine-3-carboxylic acid scaffold represents a valuable starting point for chemical innovation, bridging the gap between established synthetic chemistry and next-generation therapeutic and material science applications. As research progresses, the convergence of advanced computational tools, novel synthetic methodologies, and sophisticated screening platforms is set to unlock the full potential of this and related piperidine (B6355638) structures. The following sections explore the most promising future research directions, focusing on the integration of artificial intelligence, the exploration of new chemical reactions, non-biological material applications, and the development of high-throughput screening techniques to accelerate the discovery of novel derivatives with tailored functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.